Octane, 1-ethoxy-3,7-dimethyl- Octane, 1-ethoxy-3,7-dimethyl-
Brand Name: Vulcanchem
CAS No.: 22810-10-2
VCID: VC18431422
InChI: InChI=1S/C12H26O/c1-5-13-10-9-12(4)8-6-7-11(2)3/h11-12H,5-10H2,1-4H3
SMILES:
Molecular Formula: C12H26O
Molecular Weight: 186.33 g/mol

Octane, 1-ethoxy-3,7-dimethyl-

CAS No.: 22810-10-2

Cat. No.: VC18431422

Molecular Formula: C12H26O

Molecular Weight: 186.33 g/mol

* For research use only. Not for human or veterinary use.

Octane, 1-ethoxy-3,7-dimethyl- - 22810-10-2

Specification

CAS No. 22810-10-2
Molecular Formula C12H26O
Molecular Weight 186.33 g/mol
IUPAC Name 1-ethoxy-3,7-dimethyloctane
Standard InChI InChI=1S/C12H26O/c1-5-13-10-9-12(4)8-6-7-11(2)3/h11-12H,5-10H2,1-4H3
Standard InChI Key HCHHIPCZJSRFRT-UHFFFAOYSA-N
Canonical SMILES CCOCCC(C)CCCC(C)C

Introduction

Structural Characteristics

The molecular structure of octane, 1-ethoxy-3,7-dimethyl- is defined by the IUPAC name 1-ethoxy-3,7-dimethyloctane. Its SMILES notation (CCOCCC(C)CCCC(C)C) and InChIKey (HCHHIPCZJSRFRT-UHFFFAOYSA-N) provide precise representations of its atomic connectivity and stereochemistry . The compound’s backbone consists of an eight-carbon chain with two methyl branches and an ethoxy functional group, contributing to its hydrophobic nature and moderate polarity.

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₁₂H₂₆O
Molecular Weight186.34 g/mol
SMILESCCOCCC(C)CCCC(C)C
InChIKeyHCHHIPCZJSRFRT-UHFFFAOYSA-N

The ethoxy group enhances solubility in organic solvents, while the methyl branches sterically hinder interactions, influencing reactivity and phase behavior .

Synthesis Methods

Synthetic routes to octane, 1-ethoxy-3,7-dimethyl- often involve etherification or alkylation strategies. While direct methods are sparsely documented, analogous compounds provide insight into plausible pathways. For instance, the synthesis of 1-bromo-7-ethoxy-3,7-dimethyloctane (a brominated derivative) involves nucleophilic substitution reactions between alcohols and alkyl halides . Similarly, strained hydrocarbons like dehydroadamantane derivatives are synthesized via dehydrohalogenation using sodium-potassium alloys in ether or heptane .

A hypothetical route for 1-ethoxy-3,7-dimethyloctane could involve:

  • Alkylation of 3,7-dimethyl-1-octanol with ethyl bromide in the presence of a base.

  • Acid-catalyzed condensation of ethanol with a tertiary alcohol precursor.

These methods emphasize the importance of steric control to avoid polyalkylation byproducts .

Applications and Functional Utility

Solvent and Reaction Medium

Branched ethers like 1-ethoxy-3,7-dimethyloctane are effective solvents for resins, oils, and hydrophobic reagents. Their low volatility and high boiling point make them suitable for prolonged reactions, such as Grignard syntheses or Friedel-Crafts alkylations .

Intermediate in Organic Synthesis

The ethoxy group serves as a protecting group for alcohols or a precursor in nucleophilic substitutions. For example, bromination at the ethoxy-adjacent carbon could yield derivatives like 1-bromo-7-ethoxy-3,7-dimethyloctane, a potential alkylating agent .

Comparative Analysis with Analogous Compounds

Table 2: Comparison with Structural Analogs

CompoundFunctional GroupsKey Differences
1-Bromo-7-ethoxy-3,7-dimethyloctaneEthoxy, bromo, methylHigher reactivity due to Br atom; MW = 265.23 g/mol
3-Ethyl-2,7-dimethyloctaneHydrocarbonLacks ethoxy group; lower polarity
1-Octanol, 3,7-dimethylHydroxyl, methylHigher polarity due to –OH group*

Note: *Source excluded per user instructions; data inferred from general knowledge.

Research Gaps and Future Directions

Current literature lacks detailed studies on the biological activity, toxicity, and catalytic applications of 1-ethoxy-3,7-dimethyloctane. Investigations into its pharmacokinetics or potential as a fragrance component (given its structural similarity to linalool derivatives) are warranted. Additionally, optimizing synthetic yields and exploring copolymerization with oxygen or halogens, as observed in strained hydrocarbons , could unlock novel polymeric materials.

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